[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
Overview
Description
5-(Aminomethyl)-2-thienylmethanol: is a compound that features a thiophene ring system with an aminomethyl group and a hydroxymethyl group attached to the thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-thienylmethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through the reduction of nitro compounds or by using amination reactions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-thienylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Aminomethyl)-2-thienylmethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Corrosion Inhibitors: Applied in industrial settings to prevent corrosion of metal surfaces.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The thiophene ring system contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-thienylmethanol: Similar structure but with a furan ring instead of a second thiophene ring.
2-Aminothiazole-Based Compounds: Known for their biological activities, including anticancer and antimicrobial properties.
5-(2-Thienyl)-1,2,4-Triazoles: Exhibiting antimicrobial activity and used in medicinal chemistry.
Uniqueness
Dual Thiophene Rings: The presence of two thiophene rings in 5-(Aminomethyl)-2-thienylmethanol provides unique electronic properties and reactivity compared to similar compounds with different heterocyclic systems.
Versatile Functional Groups: The aminomethyl and hydroxymethyl groups offer diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVNIPMSRUIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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